Ethyl 4-(2,5-dimethylphenyl)-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(2,5-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,5-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the 1,2,4-triazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the thiophene ring: This step involves the reaction of the triazolo[1,5-a]pyrimidine intermediate with thiophene derivatives under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2,5-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
ETHYL 4-(2,5-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Studies: The compound’s ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Industrial Applications: Its unique structure allows for potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the progression of the cell cycle . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 4-(2,5-DIMETHYLPHENYL)-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific binding properties and biological activities . This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H23N5O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-5-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23N5O3S/c1-6-31-22(30)19-18(16-9-12(2)7-8-13(16)3)15(5)32-21(19)27-20(29)17-10-14(4)26-23-24-11-25-28(17)23/h7-11H,6H2,1-5H3,(H,27,29) |
InChI Key |
FOECCRUSHPLTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)NC(=O)C3=CC(=NC4=NC=NN34)C |
Origin of Product |
United States |
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